2-(2-Methylphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione
Description
2-(2-Methylphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione is a naphthalimide derivative characterized by a benzo[de]isoquinoline-1,3-dione core substituted with a 2-methylphenyl group at position 2 and a piperazine moiety at position 4. Naphthalimides are known for their planar aromatic structure, enabling DNA intercalation and interactions with biological targets such as topoisomerases or viral enzymes . The piperazine group enhances solubility and modulates pharmacokinetic properties, while the 2-methylphenyl substituent may influence steric interactions with target proteins or nucleic acids .
Properties
IUPAC Name |
2-(2-methylphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-15-5-2-3-8-19(15)26-22(27)17-7-4-6-16-20(25-13-11-24-12-14-25)10-9-18(21(16)17)23(26)28/h2-10,24H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHPZTKZCOHZPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C4C(=C(C=C3)N5CCNCC5)C=CC=C4C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine, followed by further functionalization of the free amino groups to form the desired compound . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-(2-Methylphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. It acts as an electron-withdrawing building block, influencing the electronic properties of the molecules it interacts with . This can affect various biological pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key derivatives of benzo[de]isoquinoline-1,3-dione include:
2-Amino-1H-benzo[de]isoquinoline-1,3-dione: The parent compound, which is inactive against HSV-1/2 but serves as a scaffold for active derivatives .
Furaldehyde/Thiophene aldehyde derivatives (Compounds 14, 15) : Exhibit potent anti-HSV-1 activity (EC50 = 16.2–19.6 μg/mL) and moderate anti-HSV-2 effects (EC50 = 56.7–71.8 μg/mL) .
6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione: Induces mitochondrial apoptosis and cell cycle arrest in cancer cells .
2-[5-Selenocyanato-pentyl]-6-amino-benzo[de]isoquinoline-1,3-dione: Inhibits angiogenesis and synergizes with cyclophosphamide in tumor models .
Piperidine-substituted derivatives (e.g., Compound 7) : Fluorescent properties depend on solvent polarity, highlighting applications in chemosensing .
Antiviral Activity (Table 1)
However, bulky 2-methylphenyl might reduce antiviral potency compared to smaller aldehyde substituents in Compounds 14–15 .
Antitumor Activity (Table 2)
Analysis: The piperazine group in the target compound could facilitate interactions with topoisomerases or chromatin-modifying enzymes, similar to bromodomain inhibitors (e.g., IC50 = 366.0 μM for a piperazinyl-substituted naphthalimide in ). The 2-methylphenyl group may reduce cytotoxicity compared to nitro or selenocyanate substituents .
Biological Activity
2-(2-Methylphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione is a complex organic compound belonging to the isoquinoline family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and research findings.
The molecular formula for this compound is C23H21N3O2, with a molecular weight of approximately 373.43 g/mol. The compound features a piperazine ring and an isoquinoline backbone, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It acts as an electron-withdrawing agent, influencing the electronic properties of other molecules. This interaction can lead to modulation of signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Research indicates that isoquinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression. The specific anticancer efficacy of this compound has yet to be extensively documented; however, its structural analogs have demonstrated promising results against various cancer types.
Antimicrobial Activity
Antimicrobial properties have been observed in related compounds within the isoquinoline family. For example, derivatives such as 2-(piperazin-1-yl)naphtho[2,3-d]thiazole have shown effective antimicrobial activity against strains of Staphylococcus aureus and Escherichia coli, indicating that similar mechanisms may be at play for this compound.
Case Studies
Several studies have explored the biological activities of related compounds:
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Antimicrobial Efficacy : A study on piperazine derivatives showed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 2.5 μg/mL against S. aureus and MRSA strains . This suggests a potential for this compound to possess comparable antimicrobial properties.
Compound MIC (μg/mL) Target Organism PNT 2.5 S. aureus PNT 6.7 MRSA - Cytotoxicity Studies : Research on related isoquinoline derivatives has shown varying degrees of cytotoxicity against cancer cell lines. The structure-function relationship indicates that modifications in substituents can significantly alter biological activity .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors like 2-benzyl derivatives and piperazine .
Synthetic Route Example
A common synthetic pathway includes:
- Reaction of 2-benzyl derivatives with piperazine under controlled conditions.
- Functionalization steps to introduce the methyl group at the appropriate position.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
